N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-12-5-7-15(10-17(12)21)22-19(26)20(27)23-16-8-6-14-4-3-9-24(13(2)25)18(14)11-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESYUOYFFWKJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.4 g/mol |
| LogP | 3.326 |
| Polar Surface Area | 46.668 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to disease processes.
- Protein Interaction : The compound can alter protein-protein interactions that are crucial for cellular homeostasis and response to stress.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies have suggested that it may inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : There is evidence indicating potential neuroprotective effects against neurodegenerative diseases through modulation of autophagy pathways.
- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Study 2: Neuroprotection
In a model of neurodegeneration, the compound was shown to enhance neuronal survival and function by modulating autophagic flux and reducing oxidative stress markers.
Study 3: Anti-inflammatory Effects
In vitro assays revealed that this compound could inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues from Carbonic Anhydrase Inhibition Studies
describes five tetrahydroquinolin-derived compounds (21–25) with variations in substituents and linker groups.
Key Observations :
- The 3-fluoro-4-methylphenyl substituent introduces electron-withdrawing and steric effects distinct from the dimethylphenyl (21) or difluorobiphenyl (22) groups, which may influence enzyme selectivity .
- Unlike sulfonamide-containing analogs (24, 25), the ethanediamide linker in the target compound may favor interactions with non-zinc-dependent enzymes.
Ethanediamide-Based Inhibitors
lists co-crystallized ethanediamide inhibitors (273 and 274) with distinct aromatic substituents:
| Compound ID | Structure | Substituents | Enzyme Target |
|---|---|---|---|
| 273 | Ethanediamide | 4-chloro-3-fluorophenyl, carbamimidamido-indenyl | Carbonic Anhydrase |
| 274 | Ethanediamide | Diethylpyrazolyl, dicyanophenoxy | Unspecified |
| Target | Ethanediamide | 3-fluoro-4-methylphenyl, acetyl-tetrahydroquinolin | Likely CA or similar |
Comparison :
- The target compound’s 3-fluoro-4-methylphenyl group is less electron-deficient than 273’s 4-chloro-3-fluorophenyl, possibly altering binding pocket interactions.
- The acetyl-tetrahydroquinolin core may occupy a larger hydrophobic region compared to 273’s indenyl group, suggesting divergent selectivity profiles .
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis likely involves acetylation of a tetrahydroquinolin precursor followed by coupling with 3-fluoro-4-methylphenyl-ethylamine, analogous to methods in .
- Thermal Stability : The absence of a sulfonamide or acidic group (cf. 23) may result in a lower melting point (~200–250°C), though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
